D-Erythrose-d

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

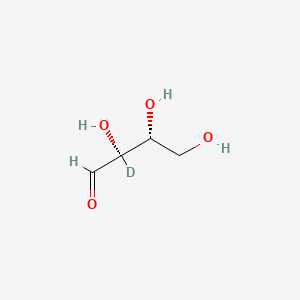

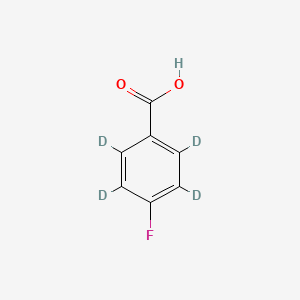

D-Erythrose-d is a tetrose saccharide with the chemical formula C4H8O4. It belongs to the aldose family due to the presence of an aldehyde group. The natural isomer is D-erythrose, which is a diastereomer of D-threose . This compound plays a significant role in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle .

Preparation Methods

D-Erythrose-d can be synthesized through several methods. One common method involves the selective degradation of D-glucose using lead tetraacetate, which results in di-0-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides an overall yield of at least 80% . Industrial production methods often involve the use of microbial fermentation, where yeast strains are employed to produce erythritol, a related compound, under hyper-osmotic stress conditions .

Chemical Reactions Analysis

D-Erythrose-d undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form erythrose 4-phosphate, an intermediate in the pentose phosphate pathway . Common reagents used in these reactions include acetic anhydride, silver oxide, and alkyl halides . Major products formed from these reactions include glycosides, esters, and ethers .

Scientific Research Applications

D-Erythrose-d has numerous applications in scientific research. In chemistry, it is used as a starting material for the synthesis of other sugars and sugar derivatives . In biology, it serves as an intermediate in metabolic pathways such as the pentose phosphate pathway . In medicine, it is used in the synthesis of ribose-1-C14, which is important for radiolabeling studies . Industrially, this compound is used in the production of erythritol, a natural sweetener with applications in food, pharmaceuticals, and cosmetics .

Mechanism of Action

The mechanism of action of D-erythrose-d involves its role as an intermediate in various biochemical pathways. For example, in the pentose phosphate pathway, D-erythrose 4-phosphate is formed through the oxidation of this compound. This compound then participates in the condensation reaction with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate . The molecular targets and pathways involved include enzymes such as glucose-6-phosphate isomerase and phospho-2-dehydro-3-deoxyheptonate aldolase .

Comparison with Similar Compounds

D-Erythrose-d is similar to other tetrose sugars such as D-threose and L-erythrose. These compounds are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms . D-threose, for example, has a different configuration at one of its stereogenic centers compared to this compound . This difference in configuration leads to variations in their physical properties and reactivity .

Properties

Molecular Formula |

C4H8O4 |

|---|---|

Molecular Weight |

121.11 g/mol |

IUPAC Name |

(2S,3R)-2-deuterio-2,3,4-trihydroxybutanal |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3D |

InChI Key |

YTBSYETUWUMLBZ-ROGPNNPKSA-N |

Isomeric SMILES |

[2H][C@@](C=O)([C@@H](CO)O)O |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)

![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)